4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a methoxy group attached to a benzamide structure, which is further linked to a piperazine ring substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting N-Bocpiperazine with an appropriate alkylating agent, such as ethylbromoacetate, in the presence of a base like triethylamine in acetonitrile.
Introduction of the Methoxyphenyl Group: The intermediate is then reacted with 2-methoxyphenylboronic acid under Suzuki coupling conditions to introduce the methoxyphenyl group.
Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it has been shown to act as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it has been shown to possess neuroprotective effects against aluminum-induced neurotoxicity .
Properties
IUPAC Name |
4-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)21(25)22-11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSNQAPXGVZRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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